![molecular formula C26H44N9O14P3S B12374099 N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, phosphonamidates, and purine derivatives, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the pentanoylamino and hexyl chains. The final steps involve the attachment of the purine derivative and the phosphorylation reactions to introduce the phosphonamidic acid groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the thieno[3,4-d]imidazole core can be reduced to form alcohols.
Substitution: The amide and phosphonamidate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its purine derivative may interact with nucleic acids, making it useful in genetic research.
Medicine: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action involves its interaction with specific molecular targets. The purine derivative may bind to nucleic acids, affecting DNA and RNA processes. The phosphonamidic acid groups can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine derivative and phosphate groups.
Nucleotides: Similar structure with purine or pyrimidine bases and phosphate groups.
Phosphonamidates: Compounds with similar phosphonamidic acid groups.
Uniqueness
The compound’s uniqueness lies in its combination of multiple functional groups, which contribute to its diverse chemical and biological properties
Propriétés
Formule moléculaire |
C26H44N9O14P3S |
|---|---|
Poids moléculaire |
831.7 g/mol |
Nom IUPAC |
N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid |
InChI |
InChI=1S/C26H44N9O14P3S/c27-23-20-24(30-13-29-23)35(14-31-20)25-22(38)21(37)16(47-25)11-46-51(42,43)49-52(44,45)48-50(40,41)32-10-6-2-1-5-9-28-18(36)8-4-3-7-17-19-15(12-53-17)33-26(39)34-19/h13-17,19,21-22,25,37-38H,1-12H2,(H,28,36)(H,42,43)(H,44,45)(H2,27,29,30)(H2,32,40,41)(H2,33,34,39)/t15-,16+,17-,19-,21+,22+,25+/m0/s1 |
Clé InChI |
RFWNYZQGGCBPGP-LDAIXZEYSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
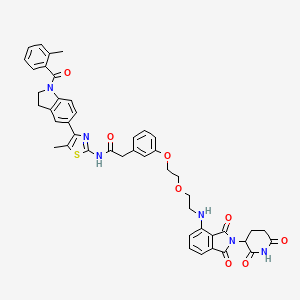
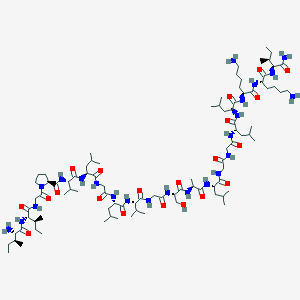

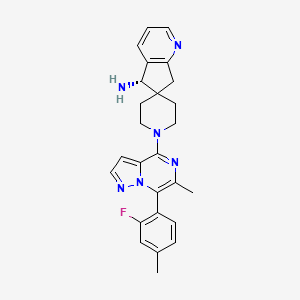
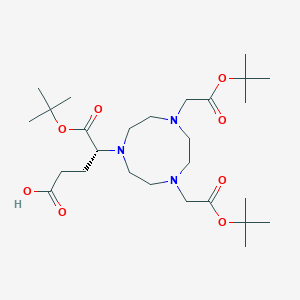
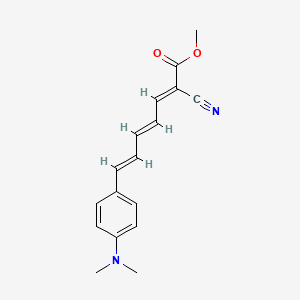

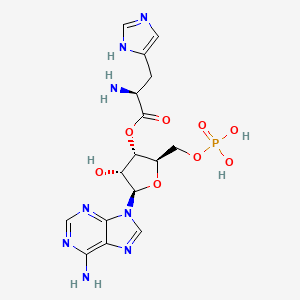
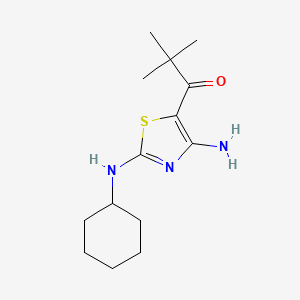

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
